Nivimedone sodium
説明
Nivimedone sodium (BRL 10833) is an orally active anti-allergic agent structurally classified as a 2-nitroindane-1,3-dione derivative . Its mechanism of action mirrors disodium cromoglycate (DSCG), a mast cell stabilizer, but with significantly higher potency: 42-fold greater in human lung systems and 10-fold in rat passive cutaneous anaphylaxis (PCA) models . Clinically, nivimedone sodium (200 mg thrice daily) demonstrated efficacy in mild asthmatic patients by improving peak expiratory flow rate (PEFR), reducing bronchodilator use, and alleviating symptoms like wheezing, chest tightness, and cough .
特性
分子式 |
C11H8NNaO4 |
|---|---|
分子量 |
241.17 g/mol |
IUPAC名 |
sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C11H8NO4.Na/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;/h3-4H,1-2H3;/q-1;+1 |
InChIキー |
KGLVEXSGYXXSOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=[N+]([O-])[O-])C2=O.[Na+] |
同義語 |
5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt BRL 10833 nivimedone nivimedone sodium nivimedone, sodium salt, monohydrate |
製品の起源 |
United States |
類似化合物との比較
Disodium Cromoglycate (DSCG)
- Mechanism : Mast cell stabilizer inhibiting histamine release.
- Efficacy : DSCG is administered via inhalation and primarily prevents asthma attacks rather than treating acute symptoms.
- Comparison: Nivimedone sodium is orally bioavailable, offering patient compliance advantages over inhaled DSCG. In human lung models, nivimedone is 42× more potent than DSCG . Both agents lack systemic effects on IgE or eosinophils .
Nedocromil Sodium
- Mechanism : Mast cell stabilizer with GPR35 agonist activity.
- Efficacy : Used prophylactically in asthma and allergic rhinitis.
- Comparison :
Lodoxamide
- Mechanism : Mast cell stabilizer and high-potency GPR35 agonist.
- Efficacy : Primarily used topically for allergic conjunctivitis.
- Comparison :
Seratrodast
- Mechanism : Thromboxane A2 receptor antagonist.
- Efficacy : Oral agent for asthma management.
- Comparison: Seratrodast targets inflammatory mediators downstream of mast cell activation, unlike nivimedone’s upstream stabilization .
Key Research Findings and Data
Table 1: Comparative Analysis of Anti-Asthmatic Compounds
Table 2: Clinical Trial Outcomes for Nivimedone Sodium
| Parameter | Group I (Placebo → Nivimedone) | Group II (Nivimedone → Placebo) |
|---|---|---|
| PEFR Improvement | Significant (morning/evening) | No significant change |
| Bronchodilator Use | ↓ 30% | ↔ |
| Symptom Scores | Wheezing, cough, chest tightness ↓ | ↔ |
Critical Discussion
- Advantages of Nivimedone Sodium: Oral administration improves compliance compared to inhaled agents like DSCG or nedocromil.
- Animal toxicity (e.g., medium/high-dose abnormalities) halted further trials until additional safety data are available .
- Differentiation from Peers :
- Unlike leukotriene inhibitors (e.g., zafirlukast) or IgE-targeting biologics, nivimedone stabilizes mast cells without modulating adaptive immunity markers .
Q & A
Q. How to design a longitudinal study assessing chronic exposure effects of Nivimedone Sodium while controlling for confounding factors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
